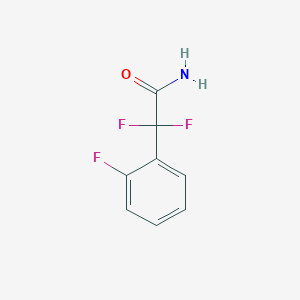

2,2-Difluoro-2-(2-fluorophenyl)acetamide

Description

2,2-Difluoro-2-(2-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by two fluorine atoms on the α-carbon of the acetamide backbone and a 2-fluorophenyl substituent. Notably, it is listed as a discontinued commercial product by CymitQuimica, suggesting challenges in scalability or application .

Properties

CAS No. |

1375472-28-8 |

|---|---|

Molecular Formula |

C8H6F3NO |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

2,2-difluoro-2-(2-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H6F3NO/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |

InChI Key |

RVRODPJOXVRMHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-fluoroaniline and difluoroacetic anhydride.

Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while hydrolysis can produce difluoroacetic acid and 2-fluoroaniline .

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)acetamide has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogs in Pd-Catalyzed α-Arylation Reactions

The majority of structurally related compounds involve variations in the aryl substituent attached to the α,α-difluoroacetamide core. These analogs are synthesized via Pd-catalyzed coupling of N,N-diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide with aryl bromides. Key examples include:

Key Observations :

- Synthetic Yields: Yields for analogs with bulky substituents (e.g., isoquinolinyl) are often lower due to steric hindrance in Pd-catalyzed coupling .

- Physical State: The presence of aromatic systems (e.g., isoquinoline) or polar groups correlates with solid or viscous oil forms, impacting purification strategies .

Functionalized Acetamides with Fluorophenyl Moieties

Several compounds share the N-(2-fluorophenyl)acetamide motif but differ in backbone substitution:

Key Observations :

- Hybrid Structures : Fusion with heterocycles (e.g., benzofuran, benzoisothiazolone) introduces steric bulk and modulates electronic properties, often enhancing target specificity .

- Biological Relevance : The N-(2-fluorophenyl) group is recurrent in compounds targeting enzymes (e.g., HCV helicase), suggesting its role in binding interactions .

Fluorinated Deoxycytidine Analogs (Indirect Comparison)

Key Observations :

- Mechanistic Divergence : Unlike gemcitabine, 2,2-difluoro-2-(2-fluorophenyl)acetamide lacks evidence of nucleotide analog activity, highlighting the critical role of the sugar-phosphate backbone in antimetabolite function .

Biological Activity

2,2-Difluoro-2-(2-fluorophenyl)acetamide is a synthetic organic compound notable for its unique fluorinated structure and potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Key Features : Contains two fluorine atoms on the second carbon and a fluorophenyl group attached to the acetamide moiety.

The presence of multiple fluorine atoms enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for medicinal chemistry applications.

Research indicates that 2,2-Difluoro-2-(2-fluorophenyl)acetamide interacts with various biological targets. Its mechanism of action appears to involve modulation of neurotransmitter systems, which is critical for its potential use as an anti-epileptic agent. The compound has shown efficacy in rodent models, suggesting its potential as an anti-epileptic drug.

Anti-Epileptic Activity

- Efficacy : Demonstrated significant anti-epileptic properties in preclinical studies.

- Study Findings : In rodent models, the compound exhibited a reduction in seizure frequency and severity, indicating its potential as a therapeutic agent.

Anti-Inflammatory and Analgesic Properties

- Research Insights : Preliminary studies suggest that 2,2-Difluoro-2-(2-fluorophenyl)acetamide may possess anti-inflammatory and analgesic properties. Further pharmacological studies are needed to elucidate these effects fully.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of 2,2-Difluoro-2-(2-fluorophenyl)acetamide compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Fluorophenylacetamide | CHFN | Single fluorine substitution | Moderate analgesic properties |

| Difluoroacetamide | CHFN | Two fluorines on acetamide | Limited biological activity |

| 4-Fluorobenzamide | CHFN | Fluorine on aromatic ring | Used in pharmaceutical research |

| 2,2-Difluoro-2-(2-fluorophenyl)acetamide | CHFN | Unique combination of fluorine atoms | Significant anti-epileptic potential |

This unique configuration of fluorine atoms enhances the compound's biological activity compared to its analogs.

Case Studies and Research Findings

-

Anti-Epileptic Drug Development :

- A study highlighted the compound's effectiveness in reducing seizures in animal models. The findings support further investigation into its application as an anti-epileptic drug candidate.

-

Inflammation and Pain Relief Studies :

- Initial research indicated potential anti-inflammatory effects; however, comprehensive studies are required to confirm these findings and explore the underlying mechanisms.

- Comparative Pharmacology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.